2-Chloro-4-fluoro-6-methylaniline
Overview
Description
2-Chloro-4-fluoro-6-methylaniline is an organic compound with the molecular formula C7H7ClFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and methyl groups.
Mechanism of Action
Mode of Action
As an aniline derivative, it could potentially undergo various chemical reactions, including nucleophilic substitution . The presence of the chloro, fluoro, and methyl groups on the benzene ring could influence the compound’s reactivity and interaction with its targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-fluoro-6-methylaniline . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-6-methylaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of 2-fluoroaniline followed by methylation. For instance, 2-fluoroaniline can be reacted with N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF) to introduce the bromine atom. This intermediate can then be further reacted with N-chlorosuccinimide (NCS) to introduce the chlorine atom, followed by methylation to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-6-methylaniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-4-fluoro-6-methylaniline has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound can be used in studies related to enzyme inhibition and receptor binding
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluoroaniline
- 2-Chloro-6-fluoroaniline
- 4-Chloro-2-fluoroaniline
- 2-Fluoro-4-methylaniline
Uniqueness
2-Chloro-4-fluoro-6-methylaniline is unique due to the specific arrangement of chlorine, fluorine, and methyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve .
Properties
IUPAC Name |
2-chloro-4-fluoro-6-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTNCEGFKZZXEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50607048 | |
Record name | 2-Chloro-4-fluoro-6-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50607048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332903-47-6 | |
Record name | 2-Chloro-4-fluoro-6-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50607048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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